molecular formula C13H16ClN3O2S B2387964 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol CAS No. 1033743-25-7

2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol

Cat. No.: B2387964
CAS No.: 1033743-25-7
M. Wt: 313.8
InChI Key: SQKSAJKVFRFSPG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a chemical compound designed for research and development purposes, offered strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . This structure is functionalized with key moieties: a chloro group at the 2-position and a morpholino group at the 4-position, which are common in biologically active molecules and can serve as handles for further chemical modification . The 6-position is substituted with a propan-2-ol group, which can influence the compound's physicochemical properties and metabolic stability. While the specific biological activity of this exact molecule may not be fully documented in the public domain, its core structure is closely related to compounds that are investigated as selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, particularly p110 delta . Such inhibitors represent a significant area of research for the treatment of various diseases, including cancer, inflammatory disorders, and immune-mediated conditions . The morpholino substitution is a recurrent feature in these pharmacologically active agents . Researchers may find this compound valuable for exploring new mechanisms of action, developing targeted therapies, or as a synthetic intermediate in the preparation of more complex molecules.

Properties

IUPAC Name

2-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-13(2,18)9-7-8-10(20-9)11(16-12(14)15-8)17-3-5-19-6-4-17/h7,18H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKSAJKVFRFSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Chlorination of Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

The foundational route described in WO2014056955A1 begins with methyl 3-amino-4-methylthiophene-2-carboxylate IX (100 g, 0.584 mol). Cyclization with potassium cyanate (56.8 g, 0.70 mol) in acetic acid (750 mL) and water (120 mL) at 20–25°C for 3.5 h yields 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione VIII . Subsequent chlorination using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline in acetonitrile at reflux converts VIII to 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine VII (Example 2).

Table 1: Reaction Conditions for Intermediate VII Synthesis

Parameter Value
Starting Material VIII (7-methylthienopyrimidine)
Chlorinating Agent POCl₃ (5.2 equiv)
Solvent Acetonitrile
Temperature Reflux (82°C)
Reaction Time 4 h
Yield 89% (reported)

Morpholine substitution at the C4 position proceeds via nucleophilic aromatic substitution (SNAr) in ethanol/isopropanol (1:1) with triethylamine (TEA) as base, yielding 2-chloro-4-morpholino-7-methylthieno[3,2-d]pyrimidine VI .

Aldehyde Intermediate Generation and Propan-2-ol Functionalization

Vilsmeier-Haack Formylation of Thienopyrimidine

Key to introducing the propan-2-ol moiety is the synthesis of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde. As per Ambeed’s protocol (source), Vilsmeier-Haack formylation using POCl₃ and DMF in dichloroethane at −10°C generates the aldehyde intermediate.

Critical Step Parameters :

  • DMF Addition : 14.6 g (200 mmol) added below −10°C to prevent exothermic side reactions.
  • Quenching : Mixture transferred to 80% acetic acid, 37% HCl, isopropanol, and water to stabilize the aldehyde.

Nucleophilic Addition-Elimination with Acetone

Condensation of the aldehyde with acetone under basic conditions (e.g., sodium hydroxide) forms the tertiary alcohol. Ambeed’s method (source) specifies:

Table 2: Propan-2-ol Formation via Aldol Condensation

Component Quantity/Condition
Aldehyde Intermediate 1.0 g (3.52 mmol)
Acetone 3.52 mmol
Solvent Ethanol (20 mL)
Catalyst Acetic acid (1 drop)
Temperature Reflux (80°C)
Time 3 h
Yield 80.3%

Post-reaction, cooling to room temperature precipitates the crude product, which is filtered and washed with ethanol.

Alternative Catalytic Coupling Strategies

Suzuki-Miyaura Cross-Coupling for Boronate Intermediates

WO2014056955A1 details a palladium-catalyzed coupling between 2-chloro-4-morpholinothieno[3,2-d]pyrimidine II and 2-aminopyrimidin-5-ylboronic acid III (Example 13). While primarily used for GDC-0980 synthesis, this method adapts to propan-2-ol derivatives by modifying the boronate partner.

Catalytic System :

  • Pd Source : Bis(triphenylphosphine)palladium(II) chloride (0.053 g, 0.076 mmol).
  • Base : Potassium phosphate (K₃PO₄) in n-propanol/water.
  • Temperature : 85°C for 30 min.

Post-coupling, recirculating filtration through activated carbon removes residual palladium, followed by crystallization from n-propanol/water to isolate the product.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Scalability of Methods

Method Yield Scalability Purity Concerns
Cyclization-Chlorination 89% Industrial POCl₃ handling
Aldol Condensation 80.3% Lab-scale Aldehyde stability
Suzuki-Miyaura Coupling 75–82% Pilot-scale Pd contamination
  • Cyclization-Chlorination : Highest yield but requires hazardous POCl₃.
  • Aldol Route : Simplified workflow but limited by aldehyde sensitivity.
  • Catalytic Coupling : Versatile for analogs but necessitates Pd removal.

Industrial-Scale Purification and Crystallization

Oxalic Acid Salt Formation

WO2014056955A1 describes salt formation to enhance purity. Treating the free base with oxalic acid dihydrate (16.1 g, 128 mmol) in ethanol at 10°C yields a crystalline oxalate salt, filtered and dried under vacuum.

Recrystallization from n-Propanol/Water

Crude product (20.7 g) is dissolved in n-propanol (116 mL) and water (62 mL) at 85°C, filtered, and cooled to −10°C to afford needle-like crystals with >99% HPLC purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results against various bacterial strains, including drug-resistant Mycobacterium tuberculosis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.

Cancer Research

Thieno[3,2-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. These compounds may inhibit specific kinases involved in cancer cell proliferation. For example, research has indicated that similar compounds selectively inhibit Mer tyrosine kinase activity, which plays a role in tumor progression .

Drug Development

The compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity against specific targets .

Case Study 1: Antimycobacterial Activity

A study published in 2025 evaluated the antimycobacterial activity of thieno[3,2-d]pyrimidine derivatives. The results indicated that these compounds exhibited significant bacteriostatic effects against Mycobacterium tuberculosis H37Rv strains. The study utilized molecular docking techniques to propose mechanisms of action based on structural interactions with bacterial enzymes .

Case Study 2: Cancer Cell Line Inhibition

Another study focused on the effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEvaluation against bacterial strainsEffective against drug-resistant M. tuberculosis
Cancer ResearchInhibition of specific kinases involved in cancer progressionInduces apoptosis in cancer cells
Drug DevelopmentBuilding block for novel therapeutic agentsStructural modifications enhance biological activity

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it could inhibit kinases or other signaling molecules, thereby modulating cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thieno[3,2-d]pyrimidine Core
Compound Name & CAS No. Substitutions (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol (1033743-25-7) 2-Cl, 4-morpholino, 6-propan-2-ol C₁₃H₁₆ClN₃O₂S 313.80 Reference compound.
2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol 2-Cl, 4-morpholino, 6-(piperazinyl-ethanol) Not provided Not provided Piperazinyl-ethanol side chain may enhance solubility but reduce membrane permeability.
2-(2-(2-Aminopyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol (1033735-94-2) 2-aminopyrimidinyl, 4-morpholino, 6-propan-2-ol C₁₇H₂₀N₆O₂S Not provided Aminopyrimidine at position 2 increases hydrogen-bonding potential, possibly improving target affinity.
Core Heterocycle Modifications
Compound Name & CAS No. Core Structure Molecular Weight (g/mol) Key Differences
2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol (1257294-60-2) Thiazolo[5,4-d]pyrimidine 411.96 Thiazolo core replaces thieno; altered electronic properties may affect target selectivity.
3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one (1439823-17-2) Oxazolidinone side chain Not provided Oxazolidinone introduces rigidity; may influence metabolic stability.

Biological Activity

2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₆ClN₃O₂S
Molecular Weight313.80 g/mol
CAS Number1033743-25-7
Structural FormulaStructure

Biological Activity Overview

Research indicates that 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol exhibits significant biological activity, particularly as an inhibitor of various enzymatic pathways involved in cancer proliferation.

The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth and survival, and its dysregulation is commonly associated with cancer.

Pharmacological Studies

  • Antiproliferative Activity :
    • In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For instance, it has demonstrated significant antiproliferative effects against melanoma cells with an IC50 value lower than that of many existing treatments .
  • Selectivity :
    • The compound exhibits selectivity towards certain isoforms of PI3K, particularly p110α, which is often implicated in tumorigenesis. This selectivity may lead to reduced side effects compared to non-selective inhibitors .

Case Study 1: Efficacy in Melanoma Models

In a study evaluating the efficacy of this compound in melanoma models, researchers found that treatment led to a marked reduction in tumor size compared to control groups. The study utilized both xenograft models and patient-derived xenografts (PDX), demonstrating the compound's potential for clinical application in melanoma therapy.

Case Study 2: Comparative Analysis with Other Inhibitors

A comparative analysis was conducted between 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol and other known PI3K inhibitors. Results indicated that while other inhibitors exhibited broader activity profiles, this compound's targeted approach resulted in more favorable outcomes regarding tumor shrinkage and reduced toxicity profiles .

Q & A

Q. What are the established synthetic routes for 2-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol, and how can intermediates be optimized for yield?

The compound is synthesized via nucleophilic addition to a thieno[3,2-d]pyrimidine scaffold. For example, treatment of (2-chloro-4-morpholin-4-yl)thieno[3,2-d]pyrimidine (73) with n-BuLi generates a lithium intermediate, which reacts with dry acetone to yield the tertiary alcohol (74) (Scheme 29, ). Key optimization steps include:

  • Temperature control : Maintaining −78°C during n-BuLi addition to prevent side reactions.
  • Stoichiometry : Using excess acetone (2–3 equivalents) to drive the reaction to completion.
  • Purification : Column chromatography with dichloromethane/methanol gradients resolves polar byproducts .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the morpholine ring (δ 3.7–3.9 ppm for N–CH2_2–O) and tertiary alcohol (δ 1.6 ppm for –C(CH3_3)2_2OH) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 379.0893) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving disorder in the morpholine ring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact.
  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • Spill management : Absorb with inert material (e.g., vermiculite) and avoid water jets to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results?

Conflicting data (e.g., NMR chemical shifts vs. DFT-predicted values) require cross-validation:

  • Dynamic NMR : Probe temperature-dependent conformational changes in the morpholine ring .
  • Solvent effects : Compare experimental shifts in DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding .
  • Crystallographic validation : Overlay X-ray structures with DFT-optimized geometries to identify steric clashes .

Q. What strategies improve crystallization of this compound for structural studies?

  • Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow nucleation.
  • Cocrystallization : Add carboxylic acids (e.g., benzoic acid) to stabilize hydrogen bonds with the alcohol group.
  • Synchrotron radiation : High-flux X-rays resolve disordered morpholine conformers in low-quality crystals .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

  • Analog synthesis : Replace the chloro group with bromo, amino, or methyl substituents (see Table 1) .
  • Biological assays : Test kinase inhibition (e.g., PI3K/mTOR) using ATP-competitive binding assays .
  • Computational docking : Map the compound’s binding mode to active sites (e.g., PI3Kγ; PDB: 0SC) .

Q. Table 1. Key Analogs for SAR Studies

Substituent at Position 2Biological Activity (IC50_{50})Reference
Chloro12 nM (PI3Kα)
Bromo18 nM (PI3Kα)
Methyl>1 µM (PI3Kα)

Q. What experimental approaches address low solubility in aqueous buffers during biological testing?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug design : Convert the tertiary alcohol to a phosphate ester for enhanced hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Methodological Notes

  • Contradictory data : Cross-validate NMR, MS, and XRD results to confirm structural assignments. For example, a mass spec [M+H]+^+ peak at m/z 504.599 aligns with the molecular formula C28_{28}H33_{33}FN6_6O2_2 .
  • Synthetic scalability : Pilot-scale reactions (>10 g) require flow chemistry systems to optimize exothermic Li-based steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.